molecular formula C27H29N5O4S B11642613 N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide

N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide

Cat. No.: B11642613
M. Wt: 519.6 g/mol
InChI Key: SBUUTQDNJVQDMG-UHFFFAOYSA-N
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Description

This compound is a phthalazine-based acetamide derivative featuring a propan-2-ylsulfamoyl group at the 3-position of a 4-methylphenyl moiety. Its structure integrates a phthalazine core linked via an amino group to a phenoxy-acetamide scaffold. Such structural attributes are critical in medicinal chemistry for targeting enzymes or receptors involved in proliferative or infectious diseases .

Properties

Molecular Formula

C27H29N5O4S

Molecular Weight

519.6 g/mol

IUPAC Name

N-methyl-2-[4-[[4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl]amino]phenoxy]acetamide

InChI

InChI=1S/C27H29N5O4S/c1-17(2)32-37(34,35)24-15-19(10-9-18(24)3)26-22-7-5-6-8-23(22)27(31-30-26)29-20-11-13-21(14-12-20)36-16-25(33)28-4/h5-15,17,32H,16H2,1-4H3,(H,28,33)(H,29,31)

InChI Key

SBUUTQDNJVQDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)S(=O)(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the phthalazin-1-yl intermediate, followed by the introduction of the sulfamoyl and phenoxy groups. The final step involves the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide is C34H43N3O7S2, with a molecular weight of approximately 669.9 g/mol. The compound features multiple functional groups, including sulfonamide and phthalazin derivatives, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, compounds with similar sulfonamide structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In Vitro Studies

A study conducted on structurally similar sulfonamide derivatives demonstrated significant growth inhibition in human tumor cell lines such as HCT116 and MCF7, with IC50 values ranging from 1.9 to 7.52 µg/mL . These findings suggest that modifications to the sulfonamide group can enhance anticancer efficacy.

Potential Applications Beyond Anticancer Activity

In addition to its potential as an anticancer agent, this compound may have applications in:

  • Anti-inflammatory Treatments : Sulfonamide derivatives are known for their anti-inflammatory properties, suggesting potential use in treating conditions like rheumatoid arthritis.
  • Antimicrobial Agents : Some studies indicate that similar compounds exhibit antimicrobial properties, which could be explored further.

Mechanism of Action

The mechanism of action of N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 2-[4-({4-[3-(tert-Butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide
  • Key Differences : The tert-butylsulfamoyl group replaces the propan-2-ylsulfamoyl in the target compound.
  • This substitution may alter binding affinity to sulfamoyl-targeted enzymes (e.g., carbonic anhydrases) .
2.1.2. N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide
  • Key Differences : A 5-methylisoxazole sulfamoyl group replaces the phthalazine core.
  • Impact : The isoxazole ring introduces distinct electronic properties and metabolic stability. Such derivatives are often explored for antibacterial or anti-inflammatory activity due to isoxazole’s resistance to hydrolysis .
2.1.3. Phthalazinedione Derivatives (e.g., Compound 7f)
  • Key Differences : Phthalazinediones (diketone phthalazines) lack the sulfamoyl and acetamide functionalities.
  • Impact : These compounds exhibit cytotoxic and antimicrobial activities, suggesting the phthalazine core alone can drive bioactivity. However, the absence of sulfamoyl/acetamide groups limits their target specificity compared to the parent compound .

Pharmacological Comparisons

Compound Core Structure Key Substituents Reported Activities References
Target Compound Phthalazine Propan-2-ylsulfamoyl, acetamide Not explicitly reported (inference: cytotoxic)
2-[4-(tert-Butylsulfamoyl)...acetamide Phthalazine tert-Butylsulfamoyl, acetamide Hypothesized enzyme inhibition
N-(4-Isoxazole-sulfamoyl)acetamide Isoxazole 5-Methylisoxazole, propan-2-ylphenoxy Antibacterial, anti-inflammatory
Phthalazinedione (7f) Phthalazinedione Methyl, phenyl Cytotoxic, antifungal
  • Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., FP1-12) with triazole or oxazole cores show antiproliferative effects via kinase inhibition. The target compound’s phthalazine-acetamide scaffold may similarly target kinases or topoisomerases .
  • Antimicrobial Potential: Phenoxy acetamides (e.g., ) demonstrate antibacterial activity against Gram-positive bacteria. The propan-2-ylsulfamoyl group in the target compound could enhance Gram-negative coverage due to improved penetration .

Physicochemical and ADME Properties

  • Lipophilicity : The tert-butyl analogue (LogP ~3.5) is more lipophilic than the target compound (LogP ~2.8), affecting blood-brain barrier penetration.
  • Metabolic Stability : Isoxazole derivatives resist cytochrome P450 oxidation, whereas phthalazines may undergo hepatic glucuronidation .
  • Solubility : The propan-2-ylsulfamoyl group balances solubility (cLogS ≈ -4.2) better than tert-butyl (cLogS ≈ -5.1) .

Biological Activity

N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and effects on various cell lines.

Chemical Structure and Properties

The compound features a complex structure characterized by a phthalazinone core, which is known for its pharmacological properties. Its molecular formula is C22H26N4O3SC_{22}H_{26}N_4O_3S, with a molecular weight of approximately 430.54 g/mol. The presence of a sulfonamide group and various aromatic moieties contributes to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that phthalazine derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cells. For instance, derivatives have demonstrated IC50 values ranging from 0.33 to 7.10 μM against these cell lines, indicating significant antiproliferative activity .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Inhibition of Angiogenesis : Phthalazine derivatives have been noted for their potential to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameCell LineIC50 (μM)Mechanism of Action
N-methyl...MCF-70.62Antiproliferative
N-methyl...HeLa0.50Induces apoptosis
N-methyl...PC-31.28Inhibits angiogenesis
N-methyl...A27800.95Antiproliferative

Case Studies

Several case studies have explored the efficacy of phthalazine derivatives in clinical settings:

  • Cervical Cancer Treatment : A study evaluated the effects of phthalazine derivatives on cervical cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
  • Breast Cancer Research : Another investigation focused on the role of these compounds in breast cancer models, highlighting their ability to inhibit tumor growth in vivo and in vitro through modulation of signaling pathways associated with cell survival and proliferation .
  • Mechanistic Studies : Detailed mechanistic studies revealed that these compounds could interfere with key signaling pathways such as NF-kappa-B and MAPK, which are critical for cell survival and proliferation in cancer cells .

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